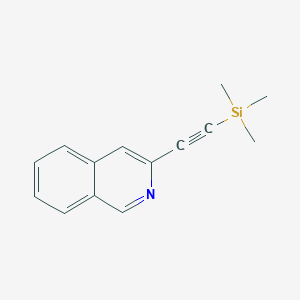

3-((Trimethylsilyl)ethynyl)isoquinoline

カタログ番号 B1355118

CAS番号:

86521-11-1

分子量: 225.36 g/mol

InChIキー: DCTOSPSCGVALNI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

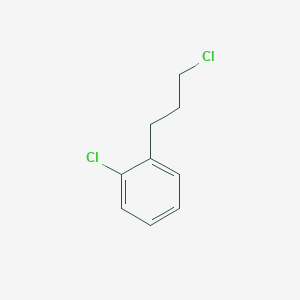

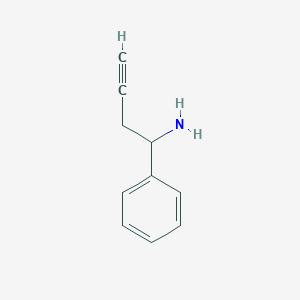

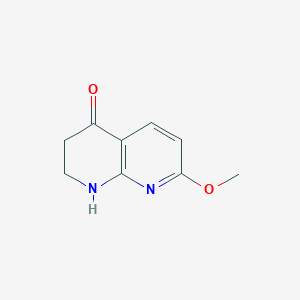

3-((Trimethylsilyl)ethynyl)isoquinoline is a chemical compound with the molecular formula C14H15NSi and a molecular weight of 225.36 g/mol . It is a derivative of isoquinoline, a type of nitrogen-containing heterocycle .

Synthesis Analysis

The synthesis of compounds similar to 3-((Trimethylsilyl)ethynyl)isoquinoline often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds . For instance, 4-bromoisoquinoline can be dissolved in a mixture of tetrahydrofuran and dimethylformamide, to which trimethylsilylacetylene and trimethylamine are added under 0 °C .Molecular Structure Analysis

The molecular structure of 3-((Trimethylsilyl)ethynyl)isoquinoline includes a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, which includes an ethynyl group and an isoquinoline moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-((Trimethylsilyl)ethynyl)isoquinoline, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .科学的研究の応用

Catalytic Reactions

- Iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines and isoquinolines, activated by acyl chloride, lead to the production of dihydroquinolines and dihydroisoquinolines in good to high yields (Yamazaki, Fujita, & Yamaguchi, 2004).

Synthesis of Isoquinoline Alkaloids

- The trimethylsilyl group is effective in directing the regiochemistry in tetrahydroisoquinoline synthesis through the Pictet-Spengler reaction, facilitating the synthesis of specific isoquinoline alkaloids (Miller & Tsang, 1988).

Development of Anti-parasitic Compounds

- Trimethylsilyl chloride activates azines in isocyanide-based reactions to produce compounds with significant activity against Trypanosoma brucei and T. cruzi, suggesting potential for developing anti-parasitic drugs (Luque et al., 2019).

Antitumor Activity

- Certain isoquinoline derivatives, including those with trimethylsilyl groups, have shown cytotoxicity against tumor cell lines, indicating potential for antitumor applications (Houlihan et al., 1995).

Reissert Compound Synthesis

- Trimethylsilyl trifluoromethanesulfonate facilitates the synthesis of Reissert compounds from isoquinoline, leading to various derivatives with potential applications (Duarte & Popp, 1991).

Organosilicon Derivatives Synthesis

- The synthesis of organosilicon derivatives of aminoalcohols in the tetrahydroquinoline and tetrahydroisoquinoline series, including trimethylsilyl derivatives, has been explored for potential biological applications (Lukevits et al., 1996).

Palladium-Catalyzed Iminoannulation

- Palladium-catalyzed iminoannulation of internal alkynes, including trimethylsilyl-substituted alkynes, is effective for synthesizing various heterocycles, suggesting utility in organic synthesis (Roesch, Zhang, & Larock, 2001).

Alkaloid Synthesis

- Trimethylsilyl trifluoromethanesulphonate has been used in the synthesis of Alangium alkaloids, demonstrating its utility in complex organic syntheses (Jahangir et al., 1986).

Safety And Hazards

特性

IUPAC Name |

2-isoquinolin-3-ylethynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)9-8-14-10-12-6-4-5-7-13(12)11-15-14/h4-7,10-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTOSPSCGVALNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC2=CC=CC=C2C=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517604 |

Source

|

| Record name | 3-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Trimethylsilyl)ethynyl)isoquinoline | |

CAS RN |

86521-11-1 |

Source

|

| Record name | 3-[2-(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86521-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Trimethylsilyl)ethynyl]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![4-Chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1355042.png)

![4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1355046.png)